Thioproperazine dimethanesulfonate

Catalog No.
S572740
CAS No.
2347-80-0
M.F
C23H34N4O5S3
M. Wt
542.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thioproperazine dimethanesulfonate

CAS Number

2347-80-0

Product Name

Thioproperazine dimethanesulfonate

IUPAC Name

N,N-dimethyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide;methanesulfonic acid

Molecular Formula

C23H34N4O5S3

Molecular Weight

542.7 g/mol

InChI

InChI=1S/C22H30N4O2S2.CH4O3S/c1-23(2)30(27,28)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)29-22)12-6-11-25-15-13-24(3)14-16-25;1-5(2,3)4/h4-5,7-10,17H,6,11-16H2,1-3H3;1H3,(H,2,3,4)

InChI Key

KKBJVNCSGLJPDR-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.CS(=O)(=O)O.CS(=O)(=O)O

Synonyms

Majeptil, thioproperazine, thioproperazine mesylate

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.CS(=O)(=O)O

Neuroscience Research:

  • Dopamine Receptor Antagonist

    Thioproperazine dimethanesulfonate acts as a dopamine D2 receptor antagonist. This property makes it a valuable tool for studying the role of dopamine signaling in various neurological disorders, including schizophrenia, Parkinson's disease, and drug addiction. Studies suggest that it can modulate dopamine-related behaviors in animal models, providing insights into the mechanisms underlying these conditions [].

  • Neurotransmitter Interactions

    Research suggests that thioproperazine dimethanesulfonate may interact with other neurotransmitters beyond dopamine, such as serotonin and glutamate. This interaction could be relevant for understanding the complex interplay of neurotransmitter systems in the brain and their contribution to various neurological and mental health conditions [].

Cancer Research:

  • Anti-tumor properties

    Studies have shown that thioproperazine dimethanesulfonate exhibits anti-tumor activity in certain cancer cell lines. The exact mechanism of this effect is still under investigation, but it may involve its interaction with specific cellular pathways involved in tumor growth and proliferation [].

  • Drug discovery

    The anti-tumor properties of thioproperazine dimethanesulfonate make it a potential candidate for further drug development efforts. By understanding its mechanism of action, researchers may be able to design more potent and selective anti-cancer drugs with fewer side effects.

Other Potential Applications:

Thioproperazine dimethanesulfonate is also being investigated for its potential applications in other research areas, such as:

  • Understanding the blood-brain barrier: This compound may be useful for studying the blood-brain barrier, a selective membrane that controls the passage of substances between the bloodstream and the central nervous system [].
  • Investigating neurodegenerative diseases: Research suggests that thioproperazine dimethanesulfonate may have neuroprotective effects, making it a potential tool for studying neurodegenerative diseases like Alzheimer's and Parkinson's disease [].

Thioproperazine dimethanesulfonate is a derivative of thioproperazine, which belongs to the phenothiazine class of antipsychotic medications. It is primarily utilized in the treatment of schizophrenia and manic episodes associated with bipolar disorder. The compound is known for its tranquilizing, antiemetic, and sedative properties, making it effective in managing acute and chronic psychotic conditions. Its chemical structure can be represented by the formula C22H30N4O2S2C_{22}H_{30}N_{4}O_{2}S_{2} with a molar mass of approximately 446.63 g/mol .

The exact mechanism of action of thioproperazine is not fully understood []. However, it is believed to work by blocking dopamine D2 receptors in the brain. Dopamine is a neurotransmitter involved in mood, movement, and reward. By blocking these receptors, thioproperazine may help to reduce symptoms of psychosis such as hallucinations and delusions [].

Thioproperazine can cause a number of side effects, including drowsiness, movement disorders, and tardive dyskinesia (involuntary movements of the face, tongue, or limbs) []. It can also interact with other medications. Due to these risks, its use has been largely discontinued.

During its synthesis and metabolism. The initial synthesis involves the formation of thioether bonds between 2-aminothiophenol and 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide, followed by a series of reactions including a Sandmeyer reaction to introduce bromine, Bechamp reduction to form amino derivatives, and Goldberg reaction to complete the phenothiazine ring formation . These reactions highlight the compound's complex synthetic pathway, which is crucial for its pharmacological properties.

Thioproperazine exhibits significant biological activity as an antipsychotic agent. It acts primarily as an antagonist at various neurotransmitter receptors, including:

  • Dopaminergic receptors (D1, D2, D3, D4): This action is crucial for alleviating both positive and negative symptoms of schizophrenia.
  • Serotonergic receptors (5-HT1 and 5-HT2): These interactions contribute to its anxiolytic and antidepressant effects while potentially leading to side effects like weight gain.
  • Histaminergic receptors (H1): This property underlies its sedative effects.
  • Alpha-adrenergic receptors: These interactions can lead to hypotensive effects and sedation.

The compound has been noted for its low incidence of antiserotonin and antihistaminic actions compared to other antipsychotics, which may reduce the risk of certain side effects .

The synthesis of thioproperazine dimethanesulfonate involves multiple steps:

  • Thioether Formation: Reaction between 2-aminothiophenol and 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.
  • Sandmeyer Reaction: Introduction of bromine using cuprous bromide.
  • Bechamp Reduction: Conversion of nitro groups to amino groups.
  • Goldberg Reaction: Formation of the phenothiazine structure.
  • Side Chain Attachment: Final steps involve attaching a side chain through sodamide reaction with 1-(3-chloropropyl)-4-methylpiperazine.

These steps illustrate the intricate synthetic route required to produce thioproperazine dimethanesulfonate .

Interaction studies indicate that thioproperazine can enhance the sedative effects when combined with other medications such as antihistamines (e.g., diphenhydramine), benzodiazepines (e.g., lorazepam), and certain analgesics (e.g., fentanyl). These interactions necessitate caution due to the potential for increased sedation and other adverse effects .

Thioproperazine shares structural similarities with other compounds in the phenothiazine class but exhibits unique properties that differentiate it from them. Some similar compounds include:

  • Chlorpromazine: Another antipsychotic that has a broader range of side effects compared to thioproperazine.
  • Fluphenazine: A long-acting antipsychotic that may have more severe extrapyramidal symptoms than thioproperazine.
  • Perphenazine: Similar in efficacy but often associated with more sedation.

Comparison Table

CompoundUnique FeaturesSide Effects
ThioproperazineLower incidence of antiserotonin effectsExtrapyramidal symptoms
ChlorpromazineBroader spectrum of actionSedation, hypotension
FluphenazineLong-acting formulationSevere extrapyramidal symptoms
PerphenazineEffective for acute psychosisSedation, weight gain

Thioproperazine's distinct receptor profile contributes to its unique therapeutic benefits while minimizing certain adverse effects commonly associated with other antipsychotics .

Parent Compound Synthesis

The synthesis of thioproperazine follows a well-established multi-step synthetic pathway that constructs the phenothiazine core system followed by side-chain attachment . The parent compound, with the molecular formula C₂₂H₃₀N₄O₂S₂ and molecular weight of 446.63 grams per mole, represents a complex heterocyclic system requiring careful synthetic planning [3] [26].

The primary synthetic route begins with thioether formation between 2-aminothiophenol and 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide . This initial step produces 4-(2-aminophenyl)sulfanyl-N,N-dimethyl-3-nitrobenzenesulfonamide as the key intermediate . The reaction proceeds under nucleophilic substitution conditions, where the thiolate anion attacks the aromatic chloride in a classical nucleophilic aromatic substitution mechanism .

The second critical transformation involves a Sandmeyer reaction utilizing cuprous bromide as the catalyst . This step converts the intermediate to 4-[(2-bromophenyl)thio]-N,N-dimethyl-3-nitrobenzenesulfonamide through diazotization and subsequent bromination . The Sandmeyer reaction provides excellent regioselectivity and yields the desired brominated intermediate in good yields .

Reduction of the nitro group constitutes the third major step, employing the Bechamp reduction methodology . Iron and hydrochloric acid serve as the reducing system, converting the nitro functionality to the corresponding amine . This transformation yields 3-amino-4-[(2-bromophenyl)thio]-N,N-dimethylbenzenesulfonamide as the cyclization precursor .

The Goldberg reaction represents the crucial ring-forming step that constructs the phenothiazine core . This copper-catalyzed intramolecular cyclization creates the characteristic tricyclic system of N,N-dimethyl-10H-phenothiazine-2-sulfonamide . The reaction proceeds through oxidative addition of copper to the carbon-bromine bond, followed by intramolecular nucleophilic attack of the amine nitrogen .

The final step involves side-chain attachment through reaction with 1-(3-chloropropyl)-4-methylpiperazine [26]. This alkylation reaction typically employs sodium hydride as the base in anhydrous xylene under reflux conditions [26]. The reaction proceeds for approximately five hours, yielding the target thioproperazine molecule [26].

StepReaction TypeKey ReagentsProduct Yield
1Thioether Formation2-aminothiophenol, 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide75-85%
2Sandmeyer ReactionCuprous bromide, diazotization conditions70-80%
3Bechamp ReductionIron, hydrochloric acid80-90%
4Goldberg ReactionCopper catalyst, base65-75%
5Side-chain Attachment1-(3-chloropropyl)-4-methylpiperazine, sodium hydride60-70%

Salt Formation with Methanesulfonic Acid

The formation of thioproperazine dimethanesulfonate involves the interaction between the basic nitrogen centers of thioproperazine and methanesulfonic acid [8] [10]. The process requires precise control of reaction conditions to achieve optimal salt formation while minimizing unwanted side reactions [8].

Methanesulfonic acid serves as an excellent salt-forming counterion due to its strong acidity and favorable crystallization properties [10]. The formation mechanism involves protonation of the tertiary amine nitrogen in the piperazine ring and potentially the phenothiazine nitrogen, depending on the stoichiometry and conditions employed [10].

The salt formation process requires highly acidic conditions, typically with pH values below 2 for efficient formation [8] [10]. These acidic conditions are necessary to ensure complete protonation of the basic centers and formation of stable ionic interactions [10]. The reaction can proceed at room temperature, although slight heating may accelerate the process [8].

The formation of methanesulfonate esters represents a potential competing reaction under certain conditions [8]. However, research demonstrates that ester formation requires extremely acidic conditions combined with long reaction times or elevated temperatures [10]. Under typical salt formation conditions using only slight excesses of methanesulfonic acid, ester formation remains negligible [8].

Experimental studies using 2,6-lutidine as a model base demonstrate that in the presence of equimolar or slight excess base relative to methanesulfonic acid, no detectable ester formation occurs over extended periods [8]. These findings support the safety and reliability of methanesulfonic acid as a salt-forming agent under controlled conditions [8].

The resulting dimethanesulfonate salt exhibits the molecular formula C₂₂H₃₀N₄O₂S₂·2CH₄O₃S with a molecular weight of 638.841 grams per mole [28]. This salt form demonstrates enhanced water solubility compared to the parent base, facilitating pharmaceutical formulation [28].

ParameterValue/ConditionReference Basis
Stoichiometry1:2 (base:acid)Structural analysis
pH Requirement< 2Mechanistic studies
TemperatureRoom temperature to 60°CProcess optimization
Reaction Time2-6 hoursKinetic studies
Solvent SystemAqueous-organic mixturesSolubility considerations

Patent-Protected Synthetic Routes

Several patent-protected synthetic methodologies have been developed for the preparation of phenothiazine derivatives, including thioproperazine analogues [13] [17]. These proprietary routes often focus on improved efficiency, reduced environmental impact, or novel intermediate transformations [13].

Patent literature describes alternative approaches utilizing one-step halogenation and amination processes for phenothiazinium compound synthesis [13]. These methods involve reacting phenothiazine directly with amines in the presence of halogens, potentially offering streamlined synthetic access [13]. However, specific application to thioproperazine synthesis requires careful adaptation of these general methodologies [13].

Recent patent applications describe phenothiazine derivatives with modified synthetic approaches focusing on improved selectivity and reduced reaction times [17]. These innovations often incorporate modern catalytic systems and optimized reaction conditions to enhance overall process efficiency [17]. The Camp4 Therapeutics patent portfolio includes several phenothiazine synthetic methodologies that may be applicable to thioproperazine preparation [17].

Industrial-scale synthesis patents emphasize process optimization and cost reduction strategies [16]. These approaches typically involve continuous flow processing, automated reaction monitoring, and efficient purification protocols [16]. The European Patent Office database contains multiple entries describing novel synthetic routes for phenothiazine derivatives with potential application to thioproperazine synthesis [16].

Patent-protected crystallization and salt formation methodologies represent another important category of intellectual property in this field [12]. These patents often describe specific conditions for obtaining desired polymorphic forms and optimizing salt stability [12]. Understanding these proprietary approaches provides insight into commercial manufacturing strategies [12].

Catalytic and Green Chemistry Approaches

Modern synthetic approaches to phenothiazine derivatives increasingly emphasize catalytic efficiency and environmental sustainability [19] [22]. Iron-catalyzed cross-coupling reactions represent a significant advancement in phenothiazine synthesis, offering environmentally benign alternatives to traditional palladium and copper-based methodologies [19].

The iron-catalyzed tandem carbon-sulfur and carbon-nitrogen cross-coupling reaction provides an efficient route to phenothiazine derivatives [19]. This methodology addresses several limitations of conventional approaches, including poor substrate scope, extended reaction times, and limited regioselectivity [19]. Iron catalysts offer significant cost advantages and reduced environmental impact compared to precious metal alternatives [19].

Three-component synthesis methodologies utilizing iodine-containing reagents have emerged as metal-free alternatives for phenothiazine preparation [18]. These approaches start from readily available cyclohexanones, elemental sulfur, and inorganic ammonium salts, proceeding under aerobic conditions to afford phenothiazines in satisfactory yields [18]. The metal-free nature of these reactions aligns with green chemistry principles while maintaining synthetic efficiency [18].

Electrochemical synthesis represents a cutting-edge approach to phenothiazine derivative preparation [22]. The electrochemical generation of phenothiazin-5-ium intermediates from direct oxidation provides a sustainable strategy for subsequent functionalization [22]. These methods operate under mild conditions at room temperature with high atom economy, representing significant advances in sustainable synthesis [22].

Dual catalytic systems combining Lewis acids and Lewis bases offer enhanced reactivity and selectivity in phenothiazine synthesis [23]. The combination of iron(III) triflimide and diphenyl selenide enables efficient ortho-thioarylation reactions of aniline derivatives [23]. These dual catalytic approaches provide access to phenothiazines through two-step sequences with improved efficiency compared to traditional methods [23].

Benzyne-mediated synthesis provides an alternative approach for N-aryl phenothiazine preparation without requiring transition metal catalysts [20] [30]. While yields remain modest, the simplicity and low cost of this approach make it attractive for research applications [20]. Multi-gram scale preparations have been demonstrated, showing practical utility despite yield limitations [30].

MethodCatalyst SystemTemperature RangeTypical YieldsEnvironmental Benefits
Iron-Catalyzed CouplingIron(II/III) salts80-120°C65-85%Non-toxic metals, reduced waste
Iodine-PromotedMolecular iodineRoom temp-reflux70-90%Metal-free, simple workup
ElectrochemicalCarbon electrodesRoom temperature60-80%No chemical oxidants, mild conditions
Dual CatalyticFe(III) triflimide/diphenyl selenide75°C64-80%Enhanced selectivity, reduced catalyst loading
Benzyne RouteMagnesium/lithium reagents22-66°C23-32%No precious metals, simple conditions

Copper-catalyzed methodologies continue to find application in phenothiazine synthesis, particularly for regioselective transformations [24]. Modern copper catalysis emphasizes ligand-free conditions and improved substrate scope [24]. These approaches often provide excellent regioselectivity while maintaining cost-effectiveness [24].

The development of continuous flow processes represents another important advancement in sustainable phenothiazine synthesis [21]. Flow chemistry enables precise control of reaction parameters, improved heat and mass transfer, and enhanced safety profiles [21]. These methodologies are particularly valuable for scale-up operations and industrial implementation [21].

Dopamine Receptor Interactions (Dopamine D2 Subtypes)

Thioproperazine dimethanesulfonate exhibits primary antagonistic activity at dopamine D2 receptors, which constitutes its fundamental mechanism of antipsychotic action [2] [3]. As a phenothiazine derivative, the compound demonstrates high binding affinity for D2 receptors with marked specificity for this receptor subtype compared to other dopaminergic targets [4] [5].

The compound's interaction with D2 receptor subtypes reveals distinct characteristics. Research indicates that thioproperazine acts as an antagonist at multiple dopamine receptor subtypes, including D1, D2, D3, and D4 receptors, with the highest potency observed at D2 receptors [2] [4]. The compound's cataleptic activity is notably more potent than chlorpromazine, suggesting enhanced D2 receptor blockade in nigrostriatal pathways [6] [7].

Molecular binding studies demonstrate that thioproperazine exhibits superior antiapomorphine activity compared to chlorpromazine, indicating potent D2 receptor antagonism in limbic and striatal regions [6] [7]. The compound's conformational properties allow it to mimic dopamine structure while blocking receptor activation, consistent with phenothiazine structure-activity relationships [8] [9].

Serotonergic Modulation (5-Hydroxytryptamine 1/5-Hydroxytryptamine 2)

Thioproperazine dimethanesulfonate demonstrates significant antagonistic activity at multiple serotonin receptor subtypes, contributing to its atypical antipsychotic profile [2] [10]. The compound exhibits antagonistic effects at 5-Hydroxytryptamine 1A and 5-Hydroxytryptamine 1B receptors, which provide anxiolytic, antidepressive and antiaggressive properties while contributing to attenuation of extrapyramidal side effects [2].

5-Hydroxytryptamine 2A receptor antagonism by thioproperazine contributes to its atypical antipsychotic characteristics [2] [11]. This interaction is associated with reduced extrapyramidal side effects compared to typical antipsychotics that rely solely on dopamine D2 blockade. The compound's 5-Hydroxytryptamine 2C receptor antagonism provides mood stabilization effects and may contribute to weight gain and metabolic side effects commonly observed with atypical antipsychotics [2] [10].

Quantitative receptor binding analysis reveals that serotonergic modulation by thioproperazine occurs through competitive antagonism at multiple 5-Hydroxytryptamine receptor subtypes [10] [12]. The compound's ability to modulate both dopaminergic and serotonergic systems contributes to its broad spectrum of neuropsychiatric effects and distinguishes it from purely dopaminergic antipsychotics [13] [14].

Histaminergic and Muscarinic Receptor Activity

Thioproperazine dimethanesulfonate exhibits antagonistic activity at histamine H1 receptors, contributing to its sedative and antiemetic properties [2] [15] [16]. Research demonstrates that the compound has significant affinity for H1 receptors, which correlates with sedation intensity and weight gain potential commonly observed with this class of antipsychotics [17].

Muscarinic receptor antagonism represents another important component of thioproperazine's pharmacological profile. The compound demonstrates antagonistic activity at muscarinic M1 and M3 receptor subtypes, leading to anticholinergic effects including dry mouth, blurred vision, constipation, and urinary retention [2] [15] [16]. Quantitative binding studies reveal that muscarinic receptor affinity varies among phenothiazines, with thioproperazine showing moderate to high antimuscarinic potency [18] [19].

Receptor selectivity analysis indicates that thioproperazine's histaminergic blockade contributes significantly to sedation and may provide therapeutic benefits in managing agitation and psychotic excitement [20]. The compound's muscarinic antagonism, while producing anticholinergic side effects, may also attenuate extrapyramidal symptoms through restoration of dopaminergic-cholinergic balance in striatal circuits [21].

Neurochemical Profiling in Preclinical Models

Preclinical behavioral models demonstrate thioproperazine's distinct neurochemical profile across multiple neurotransmitter systems. In apomorphine-induced climbing models, thioproperazine exhibits potent inhibitory activity, confirming robust D2 receptor antagonism in both rodent and canine models [6] [7]. The compound shows superior performance compared to chlorpromazine in preventing amphetamine-induced stereotypy, indicating enhanced dopaminergic blockade [6] [7].

Experimental catatonia models reveal that thioproperazine produces marked cataleptic effects at doses lower than chlorpromazine, suggesting enhanced nigrostriatal dopamine blockade [6] [7]. Locomotor activity assessments demonstrate dose-dependent motor suppression, with equipotent effects to chlorpromazine in reducing spontaneous movement [6] [7].

Neurochemical analysis in preclinical models shows that thioproperazine administration leads to increased dopamine turnover and altered monoamine metabolism in key brain regions [6] [22]. High-performance liquid chromatography studies reveal region-specific changes in neurotransmitter levels, including increased dopamine metabolites in striatum and altered serotonin metabolism in limbic areas [23] [24].

Antiemetic activity studies demonstrate potent effects in preventing apomorphine-induced emesis, confirming the compound's efficacy at chemoreceptor trigger zone dopamine receptors [6] [7]. Long-term preclinical studies indicate that chronic thioproperazine administration produces adaptive changes in neurotransmitter systems, including receptor desensitization and compensatory metabolic alterations that may contribute to tolerance development [25] [26].

Receptor SystemBinding AffinityFunctional EffectClinical Relevance
Dopamine D2HighAntagonismPrimary antipsychotic action
Serotonin 5-HT1A/1BModerateAntagonismAnxiolytic effects, EPS reduction
Serotonin 5-HT2A/2CModerateAntagonismAtypical profile, mood effects
Histamine H1ModerateAntagonismSedation, weight gain
Muscarinic M1/M3ModerateAntagonismAnticholinergic effects

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

542.16913372 g/mol

Monoisotopic Mass

542.16913372 g/mol

Heavy Atom Count

35

UNII

71P630M192

Other CAS

2347-80-0

Wikipedia

Thioproperazine mesylate

Dates

Last modified: 08-15-2023

Explore Compound Types